
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole compounds, which include “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine”, are a class of organic compounds with a five-membered ring structure containing two nitrogen atoms . They have been studied for their potential applications in various fields, including medicinal chemistry .
Synthesis Analysis
While the specific synthesis process for “4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine” is not available, similar compounds have been synthesized through various methods. For instance, new derivatives of lappaconitine, an alkaloid, were prepared from lappaconitine–isoxazolidine hybrids by reductive and oxidative opening of isoxazolidine rings .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray single crystal structure analysis and density-functional theory (DFT) computations .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.Applications De Recherche Scientifique
Antimicrobial Activity
Imidazole derivatives are known for their broad spectrum of antimicrobial properties. The compound’s structure suggests potential efficacy against bacterial strains such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The tube dilution method can be employed to determine its antimicrobial potential, using reference drugs like ciprofloxacin for comparison .
Anticancer Activity
The presence of the imidazole ring makes it a candidate for anticancer research. It could be synthesized as an analog of existing anticancer complexes, such as ruthenium-based compounds, to evaluate its in vitro antiproliferative activity against various human cancer cell lines. Studies have shown that similar structures can induce apoptosis, increase ROS formation, and cause cell cycle arrest .
Drug Synthesis
As a core structure in many drugs, this compound could be used to synthesize new pharmaceuticals with improved properties. Its imidazole moiety is a key feature in drugs like omeprazole and pantoprazole, which are used to treat conditions like acid reflux .
Mécanisme D'action
The mechanism of action for similar compounds often involves the inhibition of certain proteins. For example, one compound works by inhibiting the activity of Bruton’s tyrosine kinase (BTK), a protein crucial in B-cell receptor signaling.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDYUIIBLIVPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

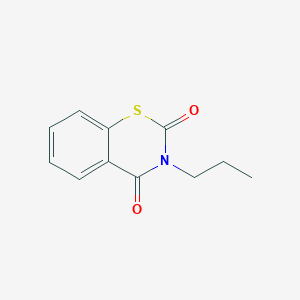

![4-bromo-2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenol](/img/structure/B2873766.png)
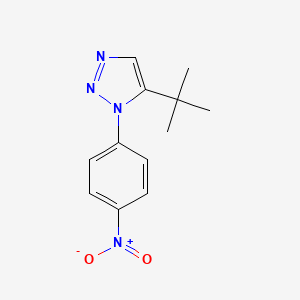
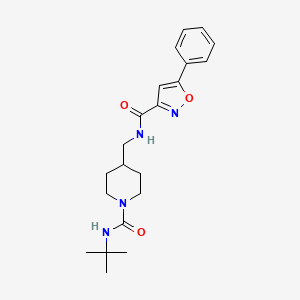

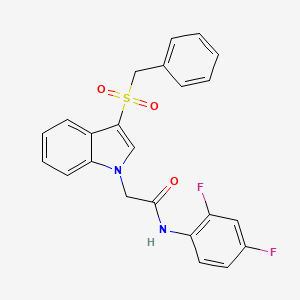
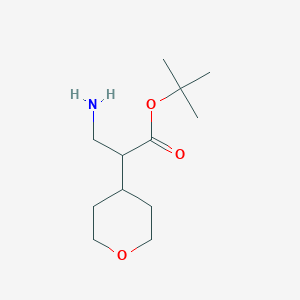
![N-[2-(4-Phenylpiperazin-1-YL)pyrimidin-5-YL]naphthalene-2-sulfonamide](/img/structure/B2873775.png)
![8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2873776.png)
![3-(2-fluorophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide](/img/structure/B2873777.png)
![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(2-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2873778.png)

![benzo[d]thiazol-6-yl(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2873781.png)